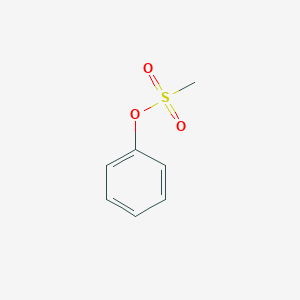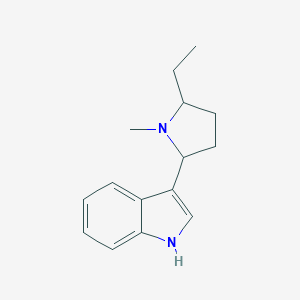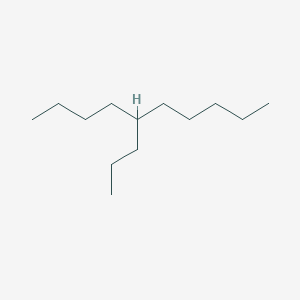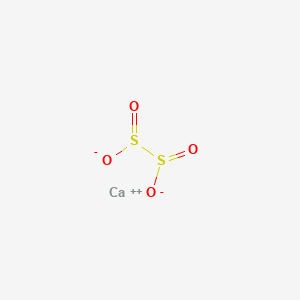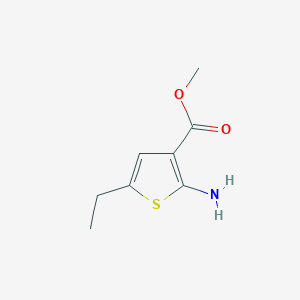
2-ブロモキノリン-4-カルボン酸
概要
説明
2-Bromoquinoline-4-carboxylic acid is a compound that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and material science. The compound is characterized by the presence of a bromine atom and a carboxylic acid group attached to a quinoline core, which is a heterocyclic aromatic organic compound. This structure makes it a versatile intermediate for various chemical reactions and potential applications in the development of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of bromoquinoline derivatives has been explored in several studies. For instance, a novel synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids, including the bromo derivative, was achieved through a procedure that involves the synthesis of an amino intermediate followed by a halogen exchange reaction according to the Sandmeyer reaction, yielding good results . Another study reported the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid using a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange, demonstrating the versatility of bromoquinoline synthesis .
Molecular Structure Analysis
The molecular structure of bromoquinoline derivatives has been analyzed in various studies. For example, the crystal and molecular structure of a bromo-derivative obtained from a linear tripeptide was examined by crystallographic and spectroscopic methods, revealing insights into the conformation and arrangement of the molecules . This type of analysis is crucial for understanding the reactivity and potential interactions of the compound in biological systems or material applications.
Chemical Reactions Analysis
Bromoquinoline compounds participate in a variety of chemical reactions. The bromine atom on the quinoline ring can act as a reactive site for further functionalization. For instance, the bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives has been studied, showing that these compounds can be selectively brominated at specific positions, which is important for the synthesis of compounds with desired properties 10. Additionally, brominated hydroxyquinoline has been used as a photolabile protecting group for carboxylic acids, demonstrating its utility in photochemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromoquinoline-4-carboxylic acid derivatives are influenced by the presence of the bromine atom and the carboxylic acid group. These groups affect the solubility, reactivity, and overall behavior of the compound in different environments. For example, the increased solubility and low fluorescence of brominated hydroxyquinoline make it useful as a caging group for biological messengers . The presence of the bromine atom also facilitates the identification of carboxylic acids in mass spectrometry due to the characteristic bromine isotope pattern .
科学的研究の応用
医薬品化学における役割
キノリンは、2-ブロモキノリン-4-カルボン酸の主要な構造であり、医薬品化学の分野において重要な役割を果たしています . これは、創薬におけるリードのための必須の足場です . この化合物は、工業的および医薬品用途の可能性を秘めているため、天然化合物と合成化合物の両方の重要なセグメントとなっています .
生物活性化合物の合成
キノリンとその類似体は、工業用および合成有機化学の分野で幅広い用途を持っています . キノリン足場の合成プロトコルは、文献で広く報告されています . これらのプロトコルは、この化合物の構築と官能基化に役立ちます .
抗ウイルス活性
2-置換および2,6-二置換キノリン-4-カルボン酸とその誘導体は、2-ブロモキノリン-4-カルボン酸を含み、その抗ウイルス活性が研究されています . それらは、Vero細胞およびMK-2細胞培養においてオルソポックスウイルスに対して高い活性を示しています .
抗菌活性
抗菌特性を有する化合物は、2-モノおよび2,6-二置換キノリン-4-カルボン酸とその誘導体の間で見出されています . これは、2-ブロモキノリン-4-カルボン酸が、新しい抗菌薬の開発に使用できる可能性があることを示唆しています
作用機序
Target of Action
Quinoline derivatives, in general, have been found to exhibit a wide range of biological activities and are known to interact with various cellular targets .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes at the molecular level
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical pathways due to their broad spectrum of biological activities
Result of Action
It has been found that some quinoline-4-carboxylic acids and their derivatives exhibit antiviral activity against orthopoxviruses . The specific effects of 2-Bromoquinoline-4-carboxylic acid at the molecular and cellular level would require further investigation.
Safety and Hazards
将来の方向性
Quinoline and its derivatives, including 2-Bromoquinoline-4-carboxylic acid, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry. They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.
特性
IUPAC Name |
2-bromoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHABDKNXNXNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574000 | |
| Record name | 2-Bromoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15733-87-6 | |
| Record name | 2-Bromo-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15733-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


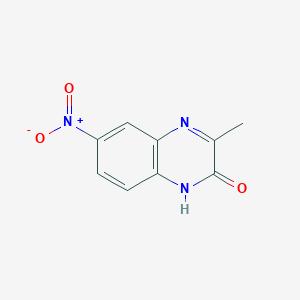


![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)
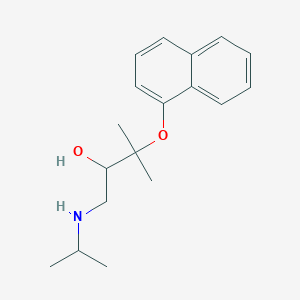
![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)

